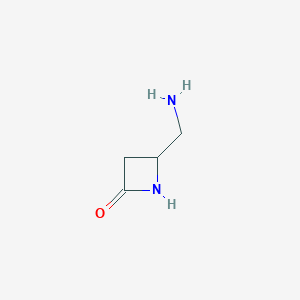

4-(Aminomethyl)azetidin-2-one

Descripción general

Descripción

4-(Aminomethyl)azetidin-2-one is a four-membered lactam compound featuring an azetidine ring with an aminomethyl substituent at the fourth position

Mecanismo De Acción

Target of Action

4-(Aminomethyl)azetidin-2-one is a small molecule that has been found to act as a dual inhibitor of hHDAC6 and hHDAC8 . These are histone deacetylase (HDAC) enzymes, which play a crucial role in various pathological conditions, making them valuable therapeutic targets .

Mode of Action

The compound interacts with its targets, hHDAC6 and hHDAC8, exhibiting nanomolar inhibitory potency . It’s noteworthy that these compounds also show selectivity by exhibiting low inhibitory potency against hHDAC1 and hHDAC10 . This selectivity has been further demonstrated in protein imprint experiments based on human cells, where the acetylation of non-histone substrates α-tubulin and SMC3 was tested .

Biochemical Pathways

Given its inhibitory action on hdac6 and hdac8, it’s likely that it impacts the acetylation state of histones and other proteins, thereby influencing gene expression and cellular functions .

Pharmacokinetics

The compound’s metabolic stability has been validated in rat, mouse, and human liver microsomes , suggesting it may have suitable ADME properties for bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely tied to its inhibition of HDAC6 and HDAC8. In human cell-based experiments, these compounds reduced the proliferation of colorectal HCT116 and leukemia U937 cells after 48 hours of treatment .

Action Environment

It’s worth noting that azetidin-2-ones are colorless, hydrolytically vulnerable solids , suggesting that factors such as pH and temperature could potentially impact their stability and activity.

Análisis Bioquímico

Biochemical Properties

They have been used in the synthesis of a variety of β-lactam antibiotics

Cellular Effects

Compounds containing the azetidin-2-one ring structure have been investigated for their antiproliferative activity . These compounds have shown effectiveness in breast-cancer cell lines as tubulin-targeting antimitotic agents .

Molecular Mechanism

Β-lactam antibiotics, which include azetidin-2-ones, are known to target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Temporal Effects in Laboratory Settings

Azetidin-2-ones are known to be reactive compounds, making them excellent candidates for ring-opening and expansion reactions .

Dosage Effects in Animal Models

Azetidin-2-one derivatives have been evaluated for their anti-inflammatory effects in animal models .

Metabolic Pathways

Exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)azetidin-2-one can be achieved through several methods. One common approach involves the cyclization of γ-chloroamines under basic conditions, leading to the formation of the azetidine ring . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Additionally, the Suzuki-Miyaura cross-coupling reaction has been employed to synthesize functionalized azetidines .

Industrial Production Methods: Industrial production of this compound typically involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Aminomethyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted azetidines, oxo derivatives, and amine derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 4-(Aminomethyl)azetidin-2-one serves as an intermediate in synthesizing complex heterocyclic compounds.

- Biology It is utilized in developing enzyme inhibitors and receptor modulators.

- Medicine This compound has shown potential as an antimitotic agent and is under investigation for its anticancer properties. Studies also explore its use in creating antimicrobial agents .

- Industry this compound is used in polymer production and as a building block for various pharmaceuticals.

Spiro-azetidin-2-one Derivatives

Spiro-azetidin-2-one derivatives have demonstrated significant cytotoxicity for breast cancer cell lines, comparable to the standard control drug doxorubicin .

Antimicrobial Activity

Azetidin-2-one derivatives, including those containing a pyrazoline moiety, exhibit antimicrobial activity . Research indicates that specific derivatives show better activity against E. coli and S. pyogenus, while others possess good activity against S. aureus . Certain compounds have also demonstrated antifungal activity against C. albicans . Additionally, some β-lactams presenting a thiazolyl nucleus were synthesized with complete trans-selectivity and evaluated as antimicrobial agents .

Other biological activities

Beyond antibacterial properties, compounds containing the 2-azetidinone ring have shown antimicrobial, anti-tubercular, carbonic anhydrase inhibitors, local anesthetics, anti-inflammatory, anthelmintic, anticonvulsant, and hypoglycemic activities .

Azetidines in Catalysis

Comparación Con Compuestos Similares

Azetidin-2-one: A closely related compound with a similar ring structure but without the aminomethyl substituent.

Azetidin-3-one: Another derivative with the carbonyl group at the third position.

Azetidin-4-one: A derivative with the carbonyl group at the fourth position.

Uniqueness: 4-(Aminomethyl)azetidin-2-one is unique due to its aminomethyl substituent, which enhances its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other azetidine derivatives and contributes to its wide range of applications in various scientific fields .

Actividad Biológica

4-(Aminomethyl)azetidin-2-one, also known by its CAS number 130762-32-2, is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features an azetidine ring with an aminomethyl substituent at the 4-position. This unique configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of azetidin-2-one, including this compound, exhibit significant antimicrobial properties. A study screening various synthesized compounds found that several showed potent activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. Notably, structure-activity relationship (SAR) analyses indicated that modifications to the azetidinone structure could enhance antimicrobial efficacy .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. A notable study evaluated a series of azetidin-2-one derivatives for their cytotoxic effects on cancer cell lines. It was found that certain derivatives induced apoptosis in B16F10 melanoma cells via caspase-3 activation, suggesting a mechanism involving the modulation of apoptotic pathways . The compound's interaction with the colchicine binding site on human α/β-tubulin was also investigated, revealing potential for disrupting microtubule dynamics in cancer cells .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The azetidine ring's strain may facilitate covalent bonding with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor functions. This reactivity is crucial for its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A series of azetidin-2-one derivatives were synthesized and tested against a panel of microbial strains. The study reported that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus anthracis, indicating that electronic effects play a significant role in their antimicrobial potency. The most effective derivative showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of azetidin-2-one derivatives, one compound demonstrated selective toxicity towards neoplastic cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis through the regulation of cytoskeletal proteins involved in cell division and survival pathways .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Recent methodologies have improved yield and purity through optimized reaction conditions such as temperature control and solvent selection .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Cyclization with amines | 70-90% | Acetonitrile, reflux |

| Nucleophilic substitution | 60-80% | Room temperature, base-catalyzed |

Propiedades

IUPAC Name |

4-(aminomethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-2-3-1-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIEBMUQXPBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.